molecular formula C21H25FIN3O3 B10854266 Ioflubenzamide CAS No. 864462-68-0

Ioflubenzamide

Cat. No. B10854266
CAS RN: 864462-68-0
M. Wt: 513.3 g/mol
InChI Key: UPRRZQGAQRAODM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ioflubenzamide involves the iodination of a benzamide derivative. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and specific activity of the radiolabeled compound. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ioflubenzamide primarily undergoes radiolabeling reactions. The key reactions include:

Common Reagents and Conditions:

Major Products Formed: The major product formed is this compound I-131, which is used for targeted radiotherapy of melanin-expressing tumors .

Scientific Research Applications

Ioflubenzamide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying radiolabeling techniques and the behavior of radiolabeled compounds.

    Biology: Investigated for its selective binding to melanin and its potential use in targeting melanin-expressing cells.

    Medicine: Developed for the treatment of metastatic melanoma by delivering targeted radiation to tumor cells.

    Industry: Used in the development of radiopharmaceuticals and targeted cancer therapies

Mechanism of Action

Ioflubenzamide exerts its effects through the following mechanism:

Molecular Targets and Pathways: The primary molecular target of this compound is melanin within melanoma cells. The radiation delivered by iodine-131 induces DNA damage and cell death in the targeted tumor cells .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its specific binding to melanin and its ability to deliver a cytotoxic dose of radiation selectively to melanin-expressing tumor cells. This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment .

properties

CAS RN

864462-68-0

Molecular Formula

C21H25FIN3O3

Molecular Weight

513.3 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

UPRRZQGAQRAODM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I

Origin of Product

United States

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